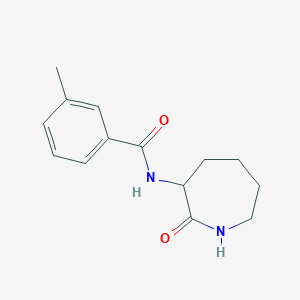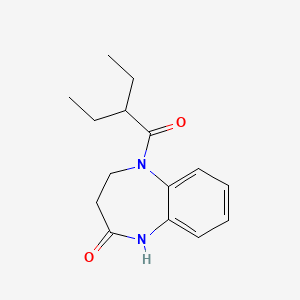![molecular formula C15H13N3O6S B7478583 Ethyl 4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfamoyl]benzoate](/img/structure/B7478583.png)
Ethyl 4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfamoyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfamoyl]benzoate, also known as Furosemide, is a sulfonamide diuretic drug used in the treatment of hypertension and edema. It is a potent loop diuretic that works by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidneys. This leads to increased excretion of water and electrolytes, resulting in reduced blood volume and pressure.
Mechanism of Action
Ethyl 4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfamoyl]benzoate works by inhibiting the Na+/K+/2Cl- co-transporter in the thick ascending limb of the loop of Henle in the kidneys. This leads to increased excretion of sodium, chloride, and water, resulting in reduced blood volume and pressure. This compound also inhibits the reabsorption of calcium and magnesium ions, leading to increased excretion of these ions as well.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It reduces blood volume and pressure, increases renal blood flow and glomerular filtration rate, and decreases the reabsorption of sodium, chloride, calcium, and magnesium ions in the kidneys. This compound also increases the excretion of uric acid and may cause metabolic alkalosis.
Advantages and Limitations for Lab Experiments
Ethyl 4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfamoyl]benzoate has several advantages for use in lab experiments. It is a well-established diuretic drug with a known mechanism of action, making it a useful tool for studying the renal system. This compound is also readily available and relatively inexpensive. However, this compound has some limitations as well. It may cause metabolic alkalosis and electrolyte imbalances, which can affect experimental results. Additionally, this compound may have off-target effects that could confound experimental results.
Future Directions
There are several potential future directions for research on Ethyl 4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfamoyl]benzoate. One area of interest is the use of this compound in the treatment of cerebral edema and acute lung injury. Another area of research is the development of more selective loop diuretics that target specific isoforms of the Na+/K+/2Cl- co-transporter. Finally, further research is needed to better understand the off-target effects of this compound and how they may impact experimental results.
Synthesis Methods
The synthesis of Ethyl 4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfamoyl]benzoate involves the reaction of 5-amino-2-(2-furyl)-1,3,4-oxadiazole with ethyl 4-chlorobenzoate, followed by sulfonation with chlorosulfonic acid and subsequent neutralization with sodium hydroxide. The resulting compound is then esterified with ethanol to produce this compound.
Scientific Research Applications
Ethyl 4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfamoyl]benzoate has been extensively studied for its diuretic effects and its potential use in the treatment of various medical conditions. It has been shown to be effective in the treatment of hypertension, congestive heart failure, and renal disease. This compound has also been studied for its potential use in the treatment of cerebral edema, acute lung injury, and hypercalcemia.
properties
IUPAC Name |
ethyl 4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6S/c1-2-22-14(19)10-5-7-11(8-6-10)25(20,21)18-15-17-16-13(24-15)12-4-3-9-23-12/h3-9H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZKQWPBZGGPEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(Azepan-1-ylcarbonyl)-2-thienyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7478521.png)

![N-(5-chloro-2-methylphenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7478535.png)


![N-(2-chloro-4-methylphenyl)-2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7478551.png)
![N-(4-fluorophenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7478561.png)
![4-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B7478566.png)

![2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7478588.png)
![2-[4-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-1H-1lambda-isothiazole-1,1-dione](/img/structure/B7478602.png)

![(2R)-2-[(Pyridin-2-ylcarbonyl)amino]propanoic acid](/img/structure/B7478612.png)